molecular formula C9H12N2O2 B11717850 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole

Katalognummer: B11717850
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: JDGCKWRXLSEDKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole: is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes a dioxabicycloheptane ring fused to a pyrazole ring. It is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-{3,7-dioxabicyclo[410]heptan-6-yl}-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditionsSpecific details on the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may require access to specialized chemical literature .

Industrial Production Methods: The production process likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting enzyme activity. The pyrazole ring can interact with various biological molecules, affecting their function and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole is unique due to the combination of the dioxabicycloheptane ring and the pyrazole moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

5-(3,7-dioxabicyclo[4.1.0]heptan-6-yl)-1-methylpyrazole

InChI

InChI=1S/C9H12N2O2/c1-11-7(2-4-10-11)9-3-5-12-6-8(9)13-9/h2,4,8H,3,5-6H2,1H3

InChI-Schlüssel

JDGCKWRXLSEDKU-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)C23CCOCC2O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.